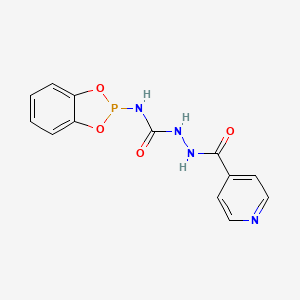![molecular formula C17H17ClN2O2S B5855181 N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide, also known as CPTH-2, is a small molecule inhibitor that is commonly used in scientific research. It is a synthetic compound that was first discovered in 2006 and has since been extensively studied for its potential applications in the field of biochemistry.
作用機序
N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide is a potent inhibitor of HDACs and works by binding to the active site of the enzyme, thereby preventing it from deacetylating histones. This leads to an increase in histone acetylation, which in turn results in changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide are primarily related to its ability to inhibit HDACs. This can lead to changes in gene expression, which can have downstream effects on cellular processes such as cell differentiation, proliferation, and apoptosis.
実験室実験の利点と制限
One of the main advantages of using N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide in lab experiments is its potency as an HDAC inhibitor. It has been shown to be effective at inhibiting a wide range of HDAC isoforms, making it a versatile tool for studying the role of these enzymes in various cellular processes. However, one limitation of using N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide is its relatively short half-life, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for the use of N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide in scientific research. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide. Additionally, there is ongoing research into the potential therapeutic applications of HDAC inhibitors, including the treatment of cancer and other diseases. Finally, there is interest in using N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide as a tool for studying the epigenetic regulation of gene expression, which could have implications for understanding a wide range of cellular processes.
合成法
The synthesis of N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide involves a multi-step process that begins with the reaction of 3-chloroaniline with carbon disulfide to form 3-chloro-N-phenylcarbamothioic acid. This intermediate is then reacted with 4-isopropoxybenzoyl chloride to yield the final product, N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide.
科学的研究の応用
N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been widely used in scientific research as a tool for investigating the role of histone deacetylases (HDACs) in various cellular processes. HDACs are enzymes that play a critical role in the regulation of gene expression and are involved in a wide range of cellular processes, including cell differentiation, proliferation, and apoptosis.
特性
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11(2)22-15-8-6-12(7-9-15)16(21)20-17(23)19-14-5-3-4-13(18)10-14/h3-11H,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOFGXFTRGLOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)
![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)



![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)

